molecular formula C22H20Cl2O10 B12672485 Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 2,5-bis(chloroformyl)terephthalate CAS No. 94088-05-8

Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 2,5-bis(chloroformyl)terephthalate

Cat. No.: B12672485
CAS No.: 94088-05-8
M. Wt: 515.3 g/mol
InChI Key: SCQIJALTNRNFIM-UHFFFAOYSA-N
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Description

Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 2,5-bis(chloroformyl)terephthalate is a complex organic compound with the molecular formula C22H20Cl2O10 and a molecular weight of 515.3 g/mol. This compound is known for its unique structure, which includes two chloroformyl groups and two methacryloyloxyethyl groups attached to a terephthalate backbone. It is used in various scientific and industrial applications due to its reactivity and functional properties.

Preparation Methods

The synthesis of Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 2,5-bis(chloroformyl)terephthalate involves several steps. One common method includes the reaction of terephthalic acid with thionyl chloride to form terephthaloyl chloride . This intermediate is then reacted with 2-hydroxyethyl methacrylate in the presence of a base to yield the final product . The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane to facilitate the reactions .

Chemical Reactions Analysis

Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 2,5-bis(chloroformyl)terephthalate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroformyl groups can be substituted with nucleophiles such as amines or alcohols to form amides or esters.

    Polymerization: The methacryloyloxyethyl groups can undergo free radical polymerization to form polymers.

    Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.

Common reagents used in these reactions include bases like triethylamine, acids like hydrochloric acid, and radical initiators like azobisisobutyronitrile (AIBN) . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 2,5-bis(chloroformyl)terephthalate has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical assays.

    Industry: The compound is used in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds.

Mechanism of Action

The mechanism of action of Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 2,5-bis(chloroformyl)terephthalate involves its reactivity towards nucleophiles and radicals. The chloroformyl groups can react with nucleophiles to form stable covalent bonds, while the methacryloyloxyethyl groups can undergo polymerization to form cross-linked networks . These reactions enable the compound to modify surfaces, create polymers, and interact with biological molecules .

Comparison with Similar Compounds

Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 2,5-bis(chloroformyl)terephthalate can be compared with other similar compounds, such as:

    Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 4,6-bis(chloroformyl)isophthalate: This compound has a similar structure but with different positions of the chloroformyl groups, leading to different reactivity and properties.

    Trimethylolpropane triacrylate: This compound has multiple acrylate groups and is used in similar applications, but it lacks the chloroformyl groups, making it less reactive towards nucleophiles.

    2-ethyl-2-((1-oxoallyl)oxy)methyl-1,3-propanediyl diacrylate: This compound has a similar methacryloyloxyethyl group but different backbone structure, affecting its polymerization behavior and applications.

The uniqueness of this compound lies in its combination of chloroformyl and methacryloyloxyethyl groups, providing a versatile platform for various chemical modifications and applications .

Properties

CAS No.

94088-05-8

Molecular Formula

C22H20Cl2O10

Molecular Weight

515.3 g/mol

IUPAC Name

bis[2-(2-methylprop-2-enoyloxy)ethyl] 2,5-dicarbonochloridoylbenzene-1,4-dicarboxylate

InChI

InChI=1S/C22H20Cl2O10/c1-11(2)19(27)31-5-7-33-21(29)15-9-14(18(24)26)16(10-13(15)17(23)25)22(30)34-8-6-32-20(28)12(3)4/h9-10H,1,3,5-8H2,2,4H3

InChI Key

SCQIJALTNRNFIM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)C1=CC(=C(C=C1C(=O)Cl)C(=O)OCCOC(=O)C(=C)C)C(=O)Cl

Origin of Product

United States

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